molecular formula C17H16O6 B1149013 7,2'-Dihydroxy-5,8-dimethoxyflavanone CAS No. 1351338-14-1

7,2'-Dihydroxy-5,8-dimethoxyflavanone

Cat. No.: B1149013
CAS No.: 1351338-14-1
M. Wt: 316.30534
InChI Key:
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Description

7,2'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

7,2/‘-Dihydroxy-5,8-diMethoxyflavanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which is crucial in regulating intracellular levels of cyclic AMP . Additionally, it interacts with heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide . These interactions highlight the compound’s potential in modulating cellular signaling pathways and oxidative stress responses.

Cellular Effects

The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone on various cell types and cellular processes are profound. In human cardiac fibroblasts, it has been shown to attenuate the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α) through the epidermal growth factor receptor (EGFR)/protein kinase C (PKC)/phosphoinositide 3-kinase (PI3K)/Akt/specificity protein 1 (Sp1)-dependent induction of HO-1 . This indicates its potential in reducing inflammation and oxidative stress in cardiac cells. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for therapeutic research.

Molecular Mechanism

At the molecular level, 7,2/'-Dihydroxy-5,8-diMethoxyflavanone exerts its effects through various mechanisms. It upregulates the expression of HO-1 via the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for the cellular response to oxidative stress. Additionally, the compound’s ability to inhibit phosphodiesterase activity suggests a role in modulating cyclic AMP levels, which are vital for numerous cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments

Dosage Effects in Animal Models

The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s antioxidant and anti-inflammatory properties are dose-dependent, with higher doses potentially leading to toxicity.

Metabolic Pathways

7,2/'-Dihydroxy-5,8-diMethoxyflavanone is involved in various metabolic pathways. It interacts with enzymes such as HO-1 and phosphodiesterase, influencing metabolic flux and metabolite levels The compound’s role in modulating oxidative stress responses and cyclic AMP levels underscores its importance in cellular metabolism

Transport and Distribution

The transport and distribution of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone within cells and tissues are crucial for its biological activity. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.

Subcellular Localization

7,2/'-Dihydroxy-5,8-diMethoxyflavanone exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is vital for its interaction with specific biomolecules and its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,2'-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of flavanone precursors. One common method is the condensation of appropriate hydroxy and methoxy-substituted benzaldehydes with acetophenones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale organic synthesis techniques. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7,2'-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.

    Substitution: Substitution reactions can occur at the hydroxy or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

7,2'-Dihydroxy-5,8-dimethoxyflavanone can be compared with other similar flavonoid compounds:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKCNDMHBDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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